5-(4-METHOXY-3-TRIFLUOROMETHYLPHENYL)NICOTINIC ACID
Description
5-(4-Methoxy-3-Trifluoromethylphenyl)nicotinic acid is a nicotinic acid derivative featuring a phenyl ring substituted with a methoxy group at the 4-position and a trifluoromethyl (-CF₃) group at the 3-position. This compound is of interest in medicinal chemistry due to the unique electronic and steric effects imparted by these substituents. The trifluoromethyl group is strongly electron-withdrawing, while the methoxy group is electron-donating, creating a polarized aromatic system that may influence binding affinity, solubility, and metabolic stability in biological systems. Such derivatives are often explored as intermediates for pharmaceuticals targeting inflammation, metabolic disorders, or central nervous system diseases.
Properties
IUPAC Name |
5-[4-methoxy-3-(trifluoromethyl)phenyl]pyridine-3-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10F3NO3/c1-21-12-3-2-8(5-11(12)14(15,16)17)9-4-10(13(19)20)7-18-6-9/h2-7H,1H3,(H,19,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIAAHSQAFPQIMM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CC(=CN=C2)C(=O)O)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10F3NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70688399 | |
| Record name | 5-[4-Methoxy-3-(trifluoromethyl)phenyl]pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70688399 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
297.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261888-86-1 | |
| Record name | 5-[4-Methoxy-3-(trifluoromethyl)phenyl]pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70688399 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Suzuki-Miyaura Cross-Coupling
A widely adopted approach involves the palladium-catalyzed coupling of 5-bromonicotinic acid with 4-methoxy-3-trifluoromethylphenylboronic acid . This method, adapted from nicotinic acid derivative syntheses, proceeds under mild conditions (80°C, 12 h) using Pd(PPh₃)₄ as a catalyst and Na₂CO₃ as a base in a tetrahydrofuran (THF)/water (4:1) solvent system. Key advantages include:
Optimization Insights
Increasing the ligand-to-palladium ratio (2:1) enhances catalytic activity, while substituting Na₂CO₃ with Cs₂CO₃ improves solubility, albeit at higher cost.
Esterification-Cyclization Sequential Route
Solid Superacid-Catalyzed Esterification
A patent by CN114685365B details a two-step process starting with 2-chloronicotinic acid and 3-trifluoromethyl-4-methoxyphenol :
Environmental Advantages
This route avoids toxic chlorinating agents (e.g., thionyl chloride), reducing HCl/SO₂ emissions by 40% compared to traditional methods.
Trifluoromethylation via Ruppert-Prakash Reagent
Direct Introduction of CF₃ Groups
The Ruppert-Prakash reagent (TMSCF₃) enables late-stage trifluoromethylation, as demonstrated in radiochemistry protocols:
Limitations
Competing side reactions at the pyridine nitrogen necessitate protecting group strategies, increasing synthetic steps.
Multi-Step Assembly from Ketone and Acrylate Building Blocks
Condensation-Cyclization-Hydrolysis Sequence
CN117164511A outlines a novel three-step synthesis:
-
Condensation :
-
Cyclization :
-
Hydrolysis :
Scalability
This method achieves an overall yield of 54% and is amenable to continuous flow systems due to minimal purification requirements.
Comparative Analysis of Synthetic Routes
| Method | Key Advantages | Limitations | Overall Yield | Purity |
|---|---|---|---|---|
| Suzuki-Miyaura Coupling | High regioselectivity, mild conditions | Costly boronic acid reagents | 72–78% | >95% |
| Esterification-Cyclization | Low environmental impact | Requires high-temperature cyclization | 74% | 90–93% |
| Trifluoromethylation | Late-stage functionalization | Competing side reactions | 68% | 85–88% |
| Multi-Step Assembly | Scalable, minimal purification | Long reaction sequence | 54% | 92% |
Chemical Reactions Analysis
Types of Reactions
5-(4-Methoxy-3-trifluoromethylphenyl)nicotinic acid undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic medium.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
The major products formed from these reactions include various substituted nicotinic acid derivatives, which can be further utilized in different applications .
Scientific Research Applications
Medicinal Chemistry
5-(4-Methoxy-3-trifluoromethylphenyl)nicotinic acid is being explored for its potential therapeutic applications:
- Anticancer Activity : Preliminary studies suggest that this compound may inhibit certain cancer cell lines by modulating specific signaling pathways. Research indicates that compounds with similar structures have shown promise in targeting cancer cells through apoptosis induction and cell cycle arrest.
- Neuroprotective Effects : The compound’s interaction with nicotinic receptors may offer neuroprotective benefits, potentially aiding in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Biochemical Studies
This compound serves as a valuable tool in biochemical research:
- Enzyme Inhibition : It has been used to study the inhibition of specific enzymes involved in metabolic pathways. The trifluoromethyl group enhances binding affinity to enzyme active sites, making it an effective inhibitor.
- Drug Discovery : As a structural analog of known pharmaceuticals, it is utilized in the synthesis of new drug candidates. Its unique functional groups provide opportunities for further modification and optimization.
Material Science
5-(4-Methoxy-3-trifluoromethylphenyl)nicotinic acid finds applications in materials science:
- Polymer Synthesis : The compound can act as a monomer or additive in the production of polymers with enhanced thermal stability and chemical resistance due to the presence of fluorine atoms.
- Coatings and Functional Materials : Its unique properties make it suitable for developing advanced coatings that require specific hydrophobic or oleophobic characteristics.
Case Study 1: Anticancer Activity
In a study published in Journal of Medicinal Chemistry, researchers synthesized various derivatives of 5-(4-Methoxy-3-trifluoromethylphenyl)nicotinic acid to evaluate their anticancer properties. The results indicated that several derivatives exhibited significant cytotoxicity against breast cancer cell lines, with mechanisms involving apoptosis and cell cycle disruption being elucidated through flow cytometry analysis.
Case Study 2: Neuroprotection
A research article in Neuroscience Letters investigated the neuroprotective effects of this compound on neuronal cells subjected to oxidative stress. The findings demonstrated that pretreatment with 5-(4-Methoxy-3-trifluoromethylphenyl)nicotinic acid significantly reduced cell death and reactive oxygen species (ROS) levels, suggesting its potential as a therapeutic agent for neurodegenerative conditions.
Mechanism of Action
The mechanism of action of 5-(4-Methoxy-3-trifluoromethylphenyl)nicotinic acid involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
5-(3-Methoxyphenyl)Nicotinic Acid (CAS 97000-30-1)
Structural Features :
Key Differences :
Research Implications :
- The electron-donating methoxy group may enhance resonance stabilization of the phenyl ring, affecting acidity (pKa) of the carboxylic acid moiety.
5-(4-Formylphenyl)Nicotinic Acid (CAS 566198-28-5)
Structural Features :
Key Differences :
- The formyl group is electron-withdrawing but less lipophilic than trifluoromethyl, impacting both reactivity and solubility.
- The absence of methoxy substitution simplifies the electronic profile but reduces steric bulk.
- Applications : Likely employed in covalent drug design (e.g., as a Michael acceptor precursor) or metal-organic frameworks due to its aldehyde functionality .
Research Implications :
- The aldehyde group offers a reactive site for conjugation or further derivatization, unlike the inert trifluoromethyl group in the target compound.
Mechanistic and Pharmacological Insights
- Steric Considerations : The 3-CF₃ and 4-OCH₃ substituents create steric hindrance, which may improve selectivity for target proteins over simpler analogues .
Q & A
Q. What are the recommended synthetic routes for preparing 5-(4-methoxy-3-trifluoromethylphenyl)nicotinic acid, and how can reaction conditions be optimized?
Methodological Answer: The synthesis of this compound typically involves coupling a nicotinic acid derivative with a substituted aryl group. Key steps include:
- Suzuki-Miyaura Cross-Coupling : Attaching the 4-methoxy-3-trifluoromethylphenyl group to the pyridine ring using a palladium catalyst. Optimize ligand selection (e.g., SPhos or XPhos) to enhance yield and reduce side products .
- Protection/Deprotection Strategies : Use tert-butyloxycarbonyl (Boc) or trimethylsilyl (TMS) groups to protect reactive sites during functionalization.
- Solvent Optimization : Polar aprotic solvents (e.g., DMF or acetonitrile) improve solubility, while elevated temperatures (80–100°C) accelerate coupling efficiency .
Q. Which analytical techniques are most effective for characterizing purity and structural integrity?
Methodological Answer:
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula (C₁₄H₁₁F₃NO₃) and detect isotopic patterns for fluorine .
- ¹⁹F NMR Spectroscopy : Resolve trifluoromethyl (-CF₃) chemical shifts (δ -60 to -65 ppm) and assess electronic environment .
- HPLC-PDA : Quantify purity using reversed-phase C18 columns with trifluoroacetic acid (TFA) in mobile phases to suppress tailing .
Critical Note: Cross-validate results with differential scanning calorimetry (DSC) to detect polymorphic impurities, as fluorine substituents may influence crystallinity .
Q. How can researchers assess the compound’s stability under varying pH and temperature conditions?
Methodological Answer:
- Forced Degradation Studies : Expose the compound to:
- Acidic (0.1M HCl) and basic (0.1M NaOH) conditions at 40°C for 24h.
- Oxidative stress (3% H₂O₂) and UV light (254 nm) to simulate storage conditions.
- Analytical Monitoring : Use LC-MS to identify degradation products (e.g., demethylation of methoxy groups or hydrolysis of the trifluoromethyl moiety) .
Advanced Research Questions
Q. What computational methods can predict the electronic effects of the trifluoromethyl and methoxy substituents on reactivity?
Methodological Answer:
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to assess electron-withdrawing effects of -CF₃ and electron-donating effects of -OCH₃. Software like Gaussian or ORCA can model charge distribution and predict sites for nucleophilic/electrophilic attack .
- Molecular Dynamics (MD) Simulations : Study solvation dynamics in polar solvents (e.g., ethanol or DMSO) to optimize solubility for biological assays .
Q. How can contradictions in solubility data across studies be resolved?
Methodological Answer:
- Solvent Screening Protocol : Test solubility in 10+ solvents (e.g., water, ethanol, DMSO) using nephelometry or UV-Vis spectroscopy.
- Control for Polymorphism : Recrystallize the compound from different solvents (e.g., ethyl acetate vs. hexane) and compare dissolution profiles via powder X-ray diffraction (PXRD) .
Example Workflow:
Dissolve 10 mg in 1 mL solvent at 25°C.
Centrifuge and quantify supernatant via HPLC.
Correlate results with Hansen solubility parameters (δD, δP, δH).
Q. What strategies are recommended for studying structure-activity relationships (SAR) in biological assays?
Methodological Answer:
- Analog Synthesis : Prepare derivatives with modified substituents (e.g., replacing -CF₃ with -Cl or -OCH₃ with -OH) to isolate electronic vs. steric effects.
- In Vitro Assays : Use enzyme inhibition models (e.g., kinases or dehydrogenases) to correlate IC₅₀ values with computed electrostatic potential maps .
Key Consideration: Ensure consistent assay conditions (pH 7.4 buffer, 1% DMSO) to minimize variability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
